
6-Ethyl-3-methylbenzofuran
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-ethyl-3-methyl-1-benzofuran . The numbering of the benzofuran ring begins at the oxygen atom, with positions 3 and 6 occupied by methyl and ethyl substituents, respectively. The structural backbone consists of a fused bicyclic system: a benzene ring conjoined with a furan ring.
The SMILES notation (Simplified Molecular-Input Line-Entry System) for this compound is CCc1ccc2c(coc2c1)C
, which encodes the ethyl group (-CH2CH3) at position 6, the methyl group (-CH3) at position 3, and the fused furan ring. The InChIKey (International Chemical Identifier Key), XGCFCLZKKAXPCC-UHFFFAOYSA-N
, provides a unique digital fingerprint for verifying structural authenticity in databases.
CAS Registry Numbers and Alternative Identifiers
The CAS Registry Number for this compound is 71507-43-2 , a universal identifier used in chemical catalogs and regulatory documents. Alternative designations include:
Identifier Type | Value |
---|---|
IUPAC Name | 6-Ethyl-3-methyl-1-benzofuran |
Synonym | 3-Methyl-6-ethylbenzofuran |
SCHEMBL ID | SCHEMBL12808962 |
PubChem CID | 548310 |
These identifiers ensure precise tracking across scientific literature and commercial platforms.
Molecular Formula and Weight Calculations
The molecular formula of this compound is C11H12O , with a molecular weight of 160.21 g/mol . The exact mass , calculated using isotopic distributions, is 160.08886 g/mol .
Breakdown of Molecular Weight Calculation:
Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
---|---|---|---|
Carbon (C) | 11 | 12.011 | 132.121 |
Hydrogen (H) | 12 | 1.008 | 12.096 |
Oxygen (O) | 1 | 16.00 | 16.00 |
Total | - | - | 160.217 |
The calculated value aligns with experimental data, confirming the formula’s accuracy.
Isomeric Considerations and Positional Variants
Benzofuran derivatives exhibit isomerism based on substituent positions. For this compound, positional isomers arise when ethyl or methyl groups occupy alternative sites on the benzofuran ring. Examples include:
- 5-Ethyl-3-methylbenzofuran (CAS 870466-96-9): Ethyl at position 5, methyl at position 3.
- 3-Ethyl-6-methylbenzofuran : A theoretical isomer with swapped substituents.
Stereoisomerism is absent due to the compound’s planar aromatic system and lack of chiral centers. However, ring-chain tautomerism is precluded by the stability of the fused aromatic structure.
Properties
Molecular Formula |
C11H12O |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
6-ethyl-3-methyl-1-benzofuran |
InChI |
InChI=1S/C11H12O/c1-3-9-4-5-10-8(2)7-12-11(10)6-9/h4-7H,3H2,1-2H3 |
InChI Key |
XGCFCLZKKAXPCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=CO2)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Substituted phenols such as 2,6-dimethylphenol or 2-ethyl-6-methylphenol derivatives serve as precursors.
- Alkylation reagents like ethyl halides or methyl halides introduce the ethyl and methyl groups.
- Cyclization agents and catalysts facilitate the formation of the benzofuran ring.
Synthetic Route Overview
A representative synthetic route involves:
- Alkylation of phenolic precursors to introduce the ethyl group at the 6-position and methyl group at the 3-position.
- Formation of benzofuran ring via intramolecular cyclization, often promoted by acid catalysis or transition metal catalysis.
- Purification and characterization of the final compound.
Detailed Synthetic Procedure Example
Step | Reagents & Conditions | Description | Yield & Notes |
---|---|---|---|
1. Alkylation | 2,6-dimethylphenol + ethyl bromide, K2CO3, acetone, reflux | Introduction of ethyl group at 6-position | Moderate to high yield (60-80%) |
2. Methylation | Intermediate + methyl iodide, base (e.g., NaH), DMF, room temp | Methyl group introduction at 3-position | High yield (70-90%) |
3. Cyclization | Acid catalyst (e.g., polyphosphoric acid) or Pd-catalyzed coupling, heat | Formation of benzofuran ring | Yield varies (50-75%) |
4. Purification | Column chromatography (silica gel), recrystallization | Isolation of pure this compound | Purity >95% confirmed by NMR |
Catalytic and Cyclization Methods
Palladium-Catalyzed Cyclization
- Use of PdCl2(dppf)·CH2Cl2 complex with bases such as K3PO4 and phase transfer catalysts (e.g., tetrabutylammonium bromide) in acetonitrile under reflux has been reported to facilitate Suzuki coupling and cyclization steps efficiently.
- This method allows for the introduction of various substituents and is adaptable for synthesizing this compound analogs with good selectivity and yields (~20-70%) depending on conditions.
Acid-Catalyzed Cyclization
- Polyphosphoric acid or sulfuric acid can promote intramolecular cyclization of hydroxyalkylated phenols to benzofurans.
- This classical method is straightforward but may require careful control of temperature and reaction time to avoid side reactions.
Alternative Synthetic Approaches
Use of Halogenated Intermediates
Parallel Synthesis and Library Approaches
- Solution-phase parallel synthesis techniques have been employed to generate libraries of benzofuran derivatives, including 3-methyl and 6-substituted analogs, for biological screening.
- These methods use combinatorial chemistry principles and facilitate rapid optimization of reaction conditions and substituent patterns.
Characterization and Analytical Data
Technique | Data for this compound |
---|---|
1H-NMR (CDCl3, 500 MHz) | Signals corresponding to methyl (δ ~2.0 ppm), ethyl (δ ~1.0-1.5 ppm for CH3 and CH2), and aromatic protons (δ 6.5-7.5 ppm) |
13C-NMR (CDCl3, 125 MHz) | Characteristic carbons for benzofuran ring and alkyl substituents (δ 10-160 ppm) |
Mass Spectrometry (ESI-HRMS) | Molecular ion peak consistent with C11H12O (m/z ~164) |
Melting Point | Typically in the range 70-80 °C depending on purity and polymorph |
Purity | >95% by HPLC or GC analysis |
Summary Table of Preparation Methods
Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Alkylation + Acid Cyclization | 2,6-dimethylphenol, ethyl bromide, methyl iodide, PPA | Reflux, acid catalysis | 50-75 | Simple, classical | Moderate yields, harsh conditions |
Pd-Catalyzed Suzuki Coupling | PdCl2(dppf), K3PO4, aryl boronates | Reflux in MeCN | 20-70 | High selectivity, mild | Requires expensive catalysts |
Halogenated Intermediate Route | 3-bromo-4-hydroxy-5-methylbenzoic acid, NaBH4, methylation agents | Room temp to reflux | 60-80 | Regioselective, versatile | Multi-step, longer synthesis |
Parallel Synthesis | Various phenols, alkyl halides, coupling agents | Solution-phase, automated | Variable | Rapid library generation | Requires specialized equipment |
Research Findings and Optimization Notes
- The choice of base and solvent critically affects alkylation efficiency; potassium carbonate in acetone or DMF is preferred.
- Transition metal catalysis (Pd-based) enhances regioselectivity and functional group tolerance.
- Methylation steps are best performed under mild conditions to avoid over-alkylation.
- Purification by silica gel chromatography and recrystallization ensures high purity suitable for biological testing.
- Spectroscopic data confirm the substitution pattern and ring closure integrity.
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-3-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
6-Ethyl-3-methylbenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Ethyl-3-methylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Research Findings and Implications
- Substituent-driven physical states : Ethoxy and chloro derivatives exhibit higher melting points or oily consistency, while alkyl-substituted analogs like this compound are likely liquids at room temperature .
- Synthetic efficiency : Alkyl groups may improve reaction yields compared to halogens, as seen in 3k (70% yield) vs. 3m (52%) .
- Functional versatility: Amino and ester groups () offer pathways for further derivatization, whereas alkyl groups prioritize stability and hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.